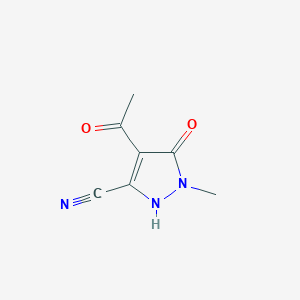![molecular formula C8H3IN2O B12871037 6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)
6-Iodobenzo[d]oxazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodobenzo[d]oxazole-2-carbonitrile is an organic compound characterized by the presence of an iodine atom, a benzo[d]oxazole ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzo[d]oxazole-2-carbonitrile typically involves the iodination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Example Reaction:
Benzo[d]oxazole-2-carbonitrile+Iodine+Sodium Iodate→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-azidobenzo[d]oxazole-2-carbonitrile or 6-cyanobenzo[d]oxazole-2-carbonitrile can be formed.
Oxidation Products: Oxidation can yield compounds like 6-iodobenzo[d]oxazole-2-carboxylic acid.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
6-Iodobenzo[d]oxazole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be employed in the synthesis of probes for biological imaging and diagnostic applications.
Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-Iodobenzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromobenzo[d]oxazole-2-carbonitrile
- 6-Chlorobenzo[d]oxazole-2-carbonitrile
- 6-Fluorobenzo[d]oxazole-2-carbonitrile
Comparison
Compared to its halogenated analogs, 6-Iodobenzo[d]oxazole-2-carbonitrile is unique due to the larger size and higher polarizability of the iodine atom. This can result in stronger interactions with biological targets and different reactivity patterns in chemical reactions. The iodine atom also facilitates certain types of coupling reactions more efficiently than smaller halogens.
Eigenschaften
Molekularformel |
C8H3IN2O |
|---|---|
Molekulargewicht |
270.03 g/mol |
IUPAC-Name |
6-iodo-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H |
InChI-Schlüssel |
JKBAHSOTKHNHQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)OC(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)


![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)

![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)

![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
